AM095

Description

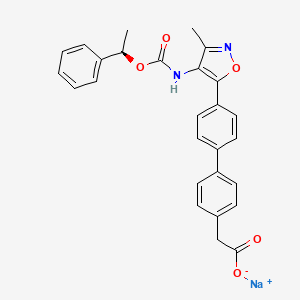

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5.Na/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31;/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31);/q;+1/p-1/t18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKDADFSIDCQGB-GMUIIQOCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693387 | |

| Record name | Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345614-59-6 | |

| Record name | Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AM-095 Sodium: A Deep Dive into its Anti-Fibrotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key mediator in the fibrotic process is lysophosphatidic acid (LPA), which exerts its effects through a family of G protein-coupled receptors, prominently the LPA1 receptor. AM-095 sodium has emerged as a potent and selective antagonist of the LPA1 receptor, demonstrating significant anti-fibrotic efficacy in a range of preclinical models. This technical guide provides a comprehensive overview of the mechanism of action of AM-095 in fibrosis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: LPA1 Receptor Antagonism

AM-095 is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1] By binding to and inhibiting the LPA1 receptor, AM-095 effectively blocks the downstream signaling cascades initiated by lysophosphatidic acid (LPA), a potent bioactive lipid that is upregulated in fibrotic tissues.[2][3] This targeted inhibition disrupts key pathological processes that drive the initiation and progression of fibrosis.

The LPA-LPA1 signaling axis plays a crucial role in the development of fibrosis across various organs.[4][5] Upon tissue injury, elevated levels of LPA activate the LPA1 receptor on fibroblasts and other cell types, leading to a cascade of pro-fibrotic events including:

-

Fibroblast Recruitment and Proliferation: LPA acts as a potent chemoattractant for fibroblasts, drawing them to the site of injury.[2][6] Activation of LPA1 also stimulates fibroblast proliferation, expanding the population of matrix-producing cells.[3]

-

Myofibroblast Differentiation: LPA signaling promotes the transformation of fibroblasts into myofibroblasts, which are characterized by the expression of α-smooth muscle actin (α-SMA) and have enhanced contractile and secretory capabilities for extracellular matrix (ECM) proteins like collagen.[3]

-

Vascular Leakage: The LPA-LPA1 axis can increase vascular permeability, leading to the leakage of plasma proteins into the interstitial space, which contributes to the provisional matrix for fibrosis.[2]

-

Inflammation: LPA signaling can modulate inflammatory responses, further contributing to the pro-fibrotic microenvironment.[7][8]

AM-095, by competitively binding to the LPA1 receptor, prevents LPA from initiating these downstream events, thereby attenuating the fibrotic response.

Quantitative Data on AM-095 Efficacy

The potency and selectivity of AM-095 have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data demonstrating its efficacy.

| Assay Type | Target | Cell Line/System | IC50 Value | Reference |

| Calcium Flux | Human LPA1 | CHO cells | 0.025 µM | [9] |

| Calcium Flux | Mouse LPA1 | CHO cells | 0.023 µM | [9] |

| GTPγS Binding | Human LPA1 | CHO cell membranes | 0.98 µM | |

| GTPγS Binding | Mouse LPA1 | CHO cell membranes | 0.73 µM | |

| Chemotaxis | Mouse LPA1 | CHO cells | 778 nM | |

| Chemotaxis | Human LPA1 | A2058 melanoma cells | 233 nM |

Table 1: In Vitro Potency and Selectivity of AM-095

| Fibrosis Model | Species | AM-095 Dosage | Key Findings | Reference |

| Bleomycin-Induced Dermal Fibrosis | Mouse | 30 mg/kg, oral, twice daily | Significantly attenuated increases in dermal thickness and collagen content. | |

| Unilateral Ureteral Obstruction (UUO) | Mouse | Not specified | Reduced kidney fibrosis. | |

| Streptozotocin (STZ)-Induced Diabetic Nephropathy | Mouse | 30 mg/kg, oral, daily for 8 weeks | Significantly reduced albuminuria, glomerular volume, and tuft area. | [10][11] |

| Bleomycin-Induced Pulmonary Fibrosis | Mouse | 30 mg/kg, oral | Decreased vascular permeability, inflammation, and fibrosis. | [12] |

Table 2: In Vivo Efficacy of AM-095 in Preclinical Fibrosis Models

Signaling Pathways Modulated by AM-095

AM-095 exerts its anti-fibrotic effects by inhibiting multiple downstream signaling pathways activated by the LPA1 receptor.

Rho/ROCK Pathway and Myofibroblast Activation

A critical downstream effector of LPA1 signaling in fibrosis is the Rho/Rho-associated coiled-coil forming protein kinase (ROCK) pathway.[1] Activation of this pathway is central to the differentiation of fibroblasts into contractile, collagen-producing myofibroblasts. AM-095, by blocking LPA1, prevents the activation of Rho/ROCK, thereby inhibiting myofibroblast differentiation and subsequent collagen deposition.

References

- 1. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scripps.edu [scripps.edu]

- 3. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]

- 5. scripps.edu [scripps.edu]

- 6. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysophosphatidic Acid Promotes Expression and Activation of Matrix Metalloproteinase 9 (MMP9) in THP-1 Cells via Toll-Like Receptor 4/Nuclear Factor-κB (TLR4/NF-κB) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysophosphatidic Acid Promotes Expression and Activation of Matrix Metalloproteinase 9 (MMP9) in THP-1 Cells via Toll-Like Receptor 4/Nuclear Factor-κB (TLR4/NF-κB) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bleomycin-induced skin fibrosis [bio-protocol.org]

- 10. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2.1 Unilateral ureteral obstruction model of fibrosis and tissue collection [bio-protocol.org]

AM-095 Sodium: A Deep Dive into its Core Downstream Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AM-095 Sodium is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, most notably fibrosis.[1][2][3][4] Lysophosphatidic acid (LPA), the endogenous ligand for LPA1, is a bioactive phospholipid that elicits a wide range of cellular responses, including cell proliferation, migration, and survival. By blocking the interaction of LPA with its receptor, AM-095 Sodium effectively mitigates the downstream signaling cascades that contribute to the progression of fibrotic diseases. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by AM-095 Sodium, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Core Mechanism of Action: LPA1 Receptor Antagonism

AM-095 Sodium functions as a competitive antagonist at the LPA1 receptor. This mode of action prevents the conformational changes in the receptor that are necessary to activate intracellular heterotrimeric G proteins. The LPA1 receptor is known to couple with multiple G protein families, primarily Gαi/o, Gαq/11, and Gα12/13, leading to the initiation of a complex network of downstream signaling events.[5][6] AM-095 Sodium's antagonism effectively curtails these initial activation steps, leading to a broad inhibition of LPA-induced cellular responses.

Quantitative Data Summary

The inhibitory potency of AM-095 Sodium has been quantified across various in vitro functional assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity in different experimental contexts.

| Assay Type | Target | Species | IC50 Value | Reference(s) |

| Calcium Mobilization | Human LPA1 | Human | 0.025 µM | [2][3][4] |

| Calcium Mobilization | Mouse LPA1 | Mouse | 0.023 µM | [2][3][4] |

| GTPγS Binding | Human LPA1 | Human | 0.98 µM | [4][7] |

| GTPγS Binding | Mouse LPA1 | Mouse | 0.73 µM | [4][7] |

| Chemotaxis | Mouse LPA1 | Mouse | 778 nM | [7] |

| Chemotaxis | Human A2058 Melanoma Cells | Human | 233 nM | [7] |

Downstream Signaling Pathways Modulated by AM-095 Sodium

The antagonism of the LPA1 receptor by AM-095 Sodium leads to the attenuation of several critical downstream signaling pathways.

Gαq/11 - Phospholipase C (PLC) - Calcium Mobilization Pathway

Activation of the Gαq/11 pathway by LPA1 leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum. AM-095 Sodium potently inhibits this LPA-induced calcium mobilization.[2][3][4]

Gαi/o - PI3K/Akt and MAPK/ERK Signaling Pathways

Upon LPA1 activation, the Gαi/o pathway is initiated, leading to the activation of two major downstream cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Both pathways are crucial for cell survival, proliferation, and migration.[4][6] Studies have demonstrated that the therapeutic effects of AM-095 in conditions like diabetic nephropathy are associated with the inhibition of Akt and ERK phosphorylation.[8]

Gα12/13 - Rho/ROCK Signaling Pathway

The coupling of LPA1 to Gα12/13 activates the Rho family of small GTPases, leading to the activation of Rho-associated kinase (ROCK).[1][2][9] This pathway is a key regulator of the actin cytoskeleton, influencing cell shape, adhesion, and migration, all of which are critical processes in the development of fibrosis. By inhibiting LPA1, AM-095 prevents the activation of the Rho/ROCK pathway, thereby attenuating pro-fibrotic cellular behaviors.

TLR4/NF-κB Signaling Pathway in Diabetic Nephropathy

In the context of diabetic nephropathy, AM-095 has been shown to downregulate the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling pathway.[10][11] This action suppresses the expression of pro-inflammatory cytokines and fibrotic factors, highlighting a potential anti-inflammatory mechanism of AM-095 in addition to its direct anti-fibrotic effects. The precise molecular link between LPA1 antagonism and TLR4 modulation is an area of ongoing investigation.

Detailed Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of AM-095 to inhibit LPA-induced increases in intracellular calcium concentration.

Materials:

-

CHO cells stably expressing human or mouse LPA1.

-

Black, clear-bottom 96-well plates.

-

Fluo-4 AM calcium indicator dye.

-

Probenecid.

-

Pluronic F-127.

-

Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

LPA (agonist).

-

AM-095 Sodium (antagonist).

-

Fluorescence plate reader.

Protocol:

-

Seed LPA1-expressing CHO cells into 96-well plates and culture overnight.

-

Prepare a loading buffer containing Fluo-4 AM, probenecid, and Pluronic F-127 in HBSS/HEPES.

-

Remove culture medium from the cells and add the loading buffer.

-

Incubate the plate for 30-60 minutes at 37°C in the dark.

-

During incubation, prepare serial dilutions of AM-095 and a fixed concentration of LPA.

-

After incubation, wash the cells with HBSS/HEPES containing probenecid.

-

Add the AM-095 dilutions to the wells and incubate for a further 15-30 minutes.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Add the LPA solution to the wells and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence corresponds to the change in intracellular calcium concentration. Calculate the IC50 value for AM-095 based on the inhibition of the LPA-induced calcium response.[12]

GTPγS Binding Assay

This assay assesses the ability of AM-095 to inhibit LPA-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.

Materials:

-

Membranes prepared from cells overexpressing human or mouse LPA1.

-

[35S]GTPγS (radiolabeled).

-

GDP.

-

LPA (agonist).

-

AM-095 Sodium (antagonist).

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filter mats.

-

Scintillation counter.

Protocol:

-

In a 96-well plate, add the LPA1-expressing cell membranes.

-

Add a solution containing GDP.

-

Add serial dilutions of AM-095 or vehicle control.

-

Add a fixed concentration of LPA to stimulate the receptor.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound [35S]GTPγS.

-

Dry the filter mats and measure the radioactivity of each filter using a scintillation counter.

-

The amount of radioactivity is proportional to the amount of [35S]GTPγS bound to the G proteins. Calculate the IC50 value for AM-095 based on the inhibition of LPA-stimulated [35S]GTPγS binding.[11][13][14][15][16]

Chemotaxis Assay

This assay evaluates the effect of AM-095 on LPA-induced cell migration.

Materials:

-

Cells expressing LPA1 (e.g., CHO cells or A2058 melanoma cells).

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size).

-

24-well plates.

-

Serum-free culture medium.

-

LPA (chemoattractant).

-

AM-095 Sodium (inhibitor).

-

Cell stain (e.g., Crystal Violet or a fluorescent dye).

-

Microscope.

Protocol:

-

Culture the cells to be used in the assay.

-

The day before the experiment, starve the cells in serum-free medium.

-

On the day of the experiment, add serum-free medium containing LPA to the lower chamber of the 24-well plates.

-

Harvest and resuspend the starved cells in serum-free medium. Add serial dilutions of AM-095 to the cell suspension.

-

Add the cell suspension containing AM-095 to the upper chamber of the Transwell inserts.

-

Incubate the plates for a period of time that allows for cell migration (e.g., 4-24 hours) at 37°C.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope.

-

Calculate the IC50 value for AM-095 based on the inhibition of LPA-induced cell migration.[17]

Conclusion

AM-095 Sodium is a highly selective and potent antagonist of the LPA1 receptor that exerts its therapeutic effects by inhibiting a confluence of downstream signaling pathways. Its ability to block LPA-induced calcium mobilization, PI3K/Akt and MAPK/ERK activation, and Rho/ROCK signaling provides a multi-pronged approach to attenuating the cellular processes that drive fibrosis. Furthermore, its modulation of the TLR4/NF-κB pathway suggests an additional anti-inflammatory component to its mechanism of action. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of AM-095 Sodium and other LPA1 receptor antagonists.

References

- 1. Exploring the Role of RhoA/ROCK Signaling in Pain: A Narrative Review [aginganddisease.org]

- 2. researchgate.net [researchgate.net]

- 3. Lysophosphatidic acid induces cell migration through the selective activation of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. AM 095 News - LARVOL Sigma [sigma.larvol.com]

- 9. Rho/ROCK acts downstream of lysophosphatidic acid receptor 1 in modulating P2X3 receptor-mediated bone cancer pain in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rho/ROCK pathway is essential to the expansion, differentiation, and morphological rearrangements of human neural stem/progenitor cells induced by lysophosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]

- 13. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Lysophosphatidic acid induces migration of human lung-resident mesenchymal stem cells through the β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacokinetic Profile of AM-095 Sodium: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

AM-095 Sodium, a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), has demonstrated significant therapeutic potential in preclinical models of fibrosis.[1] A thorough understanding of its pharmacokinetic (PK) properties and oral bioavailability is paramount for its continued development and potential clinical translation. This technical guide provides a comprehensive overview of the core pharmacokinetic data, experimental methodologies, and associated signaling pathways of AM-095 Sodium.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of AM-095 Sodium has been characterized in rats and dogs, revealing high oral bioavailability and a moderate half-life.[1][2] A summary of the key quantitative data is presented in the table below for ease of comparison.

| Parameter | Species | Dosing Route | Dose | Cmax | Tmax | t1/2 |

| AM-095 | Rat (Sprague-Dawley) | Oral | 10 mg/kg | 41 µM | 2 h | 1.79 h |

| AM-095 | Rat (Sprague-Dawley) | Intravenous | 2 mg/kg | 12 µM | 15 min | 1.79 h |

| AM-095 | Dog (Beagle) | Oral | 5 mg/kg | 21 µM | 15 min | - |

| AM-095 | Dog (Beagle) | Intravenous | 2 mg/kg | - | - | - |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life. Data compiled from available preclinical studies.[2][3]

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic evaluation of AM-095 Sodium.

Animal Models

-

Rats: Male Sprague-Dawley rats, weighing between 250-300g, with surgically implanted jugular vein catheters were utilized.[2]

-

Dogs: Male beagle dogs were used for pharmacokinetic studies.[2]

-

Mice: C57Bl/6 mice were used in studies investigating the in vivo effects of AM-095.[2]

For all studies, animals were fasted for 15 to 24 hours prior to the administration of the compound.[2]

Drug Administration

-

Intravenous (IV) Administration:

-

Oral (PO) Administration:

Sample Collection and Analysis

-

Blood Collection:

-

In rats, blood samples were collected via the jugular vein catheter. After each sample collection, the catheter was flushed with an equivalent volume of saline.[2]

-

In mice, blood was collected at various time points (0, 4, 8, 9, 12, and 24 hours) via cardiac puncture under anesthesia into sodium EDTA tubes.[2]

-

-

Plasma Preparation: Whole blood was centrifuged to prepare plasma samples.[2]

-

Sample Storage: Plasma samples were stored frozen at -80°C prior to analysis.[2]

-

Analytical Method: The concentration of AM-095 in plasma samples was determined using liquid chromatography/mass spectrometry (LC/MS).[2]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the pharmacokinetic studies of AM-095 Sodium.

References

AM-095 Sodium for In Vivo Studies in Mouse Models of Fibrosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AM-095 sodium, a selective lysophosphatidic acid receptor 1 (LPA1) antagonist, for its application in preclinical mouse models of fibrosis. This document synthesizes key data on its mechanism of action, efficacy, pharmacokinetics, and experimental use, offering a valuable resource for researchers investigating novel anti-fibrotic therapies.

Core Concepts: Mechanism of Action

AM-095 is a potent and selective antagonist of the LPA1 receptor. Lysophosphatidic acid (LPA) is a bioactive phospholipid that, through its interaction with the G protein-coupled receptor LPA1, plays a significant role in the pathogenesis of fibrosis in various organs.[1] By blocking the LPA1 receptor, AM-095 disrupts downstream signaling pathways implicated in fibroblast activation, proliferation, and extracellular matrix deposition, thereby mitigating the fibrotic process.

Caption: LPA1 Receptor Signaling and AM-095 Inhibition.

In Vitro Potency of AM-095

AM-095 demonstrates high potency and selectivity for the LPA1 receptor across different species. The following table summarizes its in vitro activity from various functional assays.

| Assay Type | Target | Species | IC50 Value | Reference |

| GTPγS Binding | Recombinant LPA1 | Human | 0.98 µM | [1][2][3] |

| GTPγS Binding | Recombinant LPA1 | Mouse | 0.73 µM | [1][2][3] |

| LPA-induced Calcium Flux | LPA1-transfected CHO cells | Human | 0.025 µM | [2] |

| LPA-induced Calcium Flux | LPA1-transfected CHO cells | Mouse | 0.023 µM | [2] |

| LPA-driven Chemotaxis | LPA1-overexpressing CHO cells | Mouse | 778 nM | [1][2][3] |

| LPA-driven Chemotaxis | A2058 melanoma cells | Human | 233 nM | [1][2][3] |

In Vivo Efficacy in Mouse Models of Fibrosis

AM-095 has shown significant anti-fibrotic effects in various preclinical mouse models of fibrosis.

Pulmonary Fibrosis (Bleomycin-Induced)

In a bleomycin-induced model of pulmonary fibrosis, AM-095 treatment attenuated key fibrotic markers.

| Parameter | Treatment Group | Result | Reference |

| Bronchoalveolar Lavage (BAL) Fluid Collagen | AM-095 | Attenuated bleomycin-induced increases | [1][3] |

| BAL Fluid Protein | AM-095 | Attenuated bleomycin-induced increases | [1][3] |

| BAL Fluid Inflammatory Cell Infiltration | AM-095 | Attenuated bleomycin-induced increases | [1][3] |

Renal Fibrosis (Unilateral Ureteral Obstruction - UUO)

AM-095 demonstrated protective effects against the development of renal fibrosis in the UUO model.

| Parameter | Treatment Group | Result | Reference |

| Kidney Fibrosis | AM-095 | Decreased kidney fibrosis | [1][3] |

Dermal Fibrosis (Bleomycin-Induced Scleroderma Model)

In a mouse model of scleroderma, AM-095 was effective in reducing dermal fibrosis in both preventative and therapeutic settings.

| Parameter | Treatment Group | Result | Reference |

| Dermal Thickness | AM-095 | Significantly attenuated bleomycin-induced increases | [4] |

| Dermal Collagen Content | AM-095 | Significantly attenuated bleomycin-induced increases | [4] |

Pharmacokinetics in Mice

Pharmacokinetic studies in C57Bl/6 mice have demonstrated good oral bioavailability of AM-095.

| Parameter | Value | Conditions | Reference |

| Dosing | 30 mg/kg | Oral gavage at 0 and 8 hours | [4] |

| Tmax | ~2 hours (in rats, mouse data not specified) | Single oral dose | [2] |

| Half-life (t1/2) | Moderate (in rats and dogs, mouse data not specified) | - | [1][2][3] |

Safety and Tolerability in Mice

Across multiple studies, AM-095 has been reported to be well-tolerated in mice at effective doses. No significant adverse effects have been noted in the cited literature. However, specific quantitative toxicity data, such as LD50 values, are not publicly available. As with any experimental compound, it is recommended that researchers conduct their own tolerability studies under their specific experimental conditions.

Experimental Protocols

General Formulation for Oral Gavage

AM-095 is a hydrophobic compound, requiring an appropriate vehicle for oral administration in mice. A common formulation approach is as follows:

-

Prepare a stock solution of AM-095 in an organic solvent such as DMSO.

-

For the final dosing solution, a co-solvent system is often employed. An example includes a mixture of PEG300, Tween 80, and sterile water or saline.

-

A specific formulation example is to add 50 µL of a 50 mg/mL AM-095 stock in DMSO to 400 µL of PEG300, mix until clear, add 50 µL of Tween 80, mix again, and then add 500 µL of ddH2O for a final volume of 1 mL.[2] This solution should be used immediately.

Caption: Workflow for AM-095 Oral Formulation.

Bleomycin-Induced Pulmonary Fibrosis Model

This model is widely used to induce lung fibrosis and test the efficacy of anti-fibrotic compounds.

-

Animals: C57Bl/6 mice are commonly used.

-

Induction: A single intratracheal instillation of bleomycin (dose typically ranges from 1.5 to 3.0 U/kg).

-

AM-095 Administration:

-

Route: Oral gavage.

-

Dose: 10-30 mg/kg, once or twice daily.

-

Timing: Treatment can be initiated prophylactically (at the time of bleomycin administration) or therapeutically (several days after bleomycin administration).

-

-

Endpoint Analysis: Typically 14-21 days post-bleomycin administration. Endpoints include analysis of BAL fluid for cell counts, protein, and collagen content, as well as histological assessment of lung tissue for fibrosis (e.g., Ashcroft score, trichrome staining) and collagen quantification (e.g., Sircol assay).

Unilateral Ureteral Obstruction (UUO) Model

The UUO model is a robust and reproducible method for inducing renal fibrosis.

-

Animals: C57Bl/6 or other susceptible mouse strains.

-

Procedure: The left ureter is ligated at two points with surgical silk to induce complete obstruction. The contralateral (right) kidney serves as an internal control.

-

AM-095 Administration:

-

Route: Oral gavage.

-

Dose: Typically 30 mg/kg, administered once or twice daily.

-

Timing: Treatment is usually initiated on the day of or one day prior to surgery and continued for the duration of the study.

-

-

Endpoint Analysis: Kidneys are harvested at various time points, commonly 7-14 days post-surgery. Endpoints include histological analysis for tubular injury, interstitial fibrosis, and inflammation (e.g., Masson's trichrome, Sirius red staining), as well as molecular analysis of fibrotic markers (e.g., collagen I, α-SMA, TGF-β) via qPCR or Western blotting.

Caption: In Vivo Fibrosis Model Workflow.

Conclusion

AM-095 sodium is a well-characterized LPA1 antagonist with demonstrated efficacy in multiple preclinical mouse models of fibrosis. Its oral bioavailability and tolerability make it a valuable tool for in vivo research aimed at understanding the role of the LPA-LPA1 axis in fibrotic diseases and for the preclinical evaluation of potential anti-fibrotic therapies. Researchers should carefully consider the experimental design, including the choice of fibrosis model, dosing regimen, and relevant endpoints, to effectively evaluate the therapeutic potential of AM-095.

References

AM-095 Sodium: A Novel Antagonist of the LPA1 Receptor for the Attenuation of Diabetic Nephropathy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease, underscoring the urgent need for novel therapeutic strategies. Emerging evidence has implicated the lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA1 receptor (LPAR1), as a significant contributor to the pathogenesis of DN. AM-095 sodium, a specific and potent antagonist of LPAR1, has demonstrated considerable promise in preclinical models of DN. This technical guide provides a comprehensive overview of the role of AM-095 in attenuating diabetic nephropathy, with a focus on its mechanism of action, preclinical efficacy data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of new treatments for diabetic kidney disease.

Introduction

Diabetic nephropathy is a severe microvascular complication of both type 1 and type 2 diabetes mellitus, characterized by progressive damage to the glomeruli and tubulointerstitium, leading to albuminuria, a decline in the glomerular filtration rate (GFR), and eventual renal failure. The pathophysiology of DN is complex, involving a confluence of metabolic and hemodynamic insults that trigger inflammation, oxidative stress, and fibrosis within the kidneys.

Recent investigations have highlighted the pivotal role of lysophosphatidic acid (LPA) in the progression of renal diseases. LPA, a bioactive phospholipid, exerts its diverse cellular effects by binding to a family of G protein-coupled receptors, among which the LPA1 receptor is prominently expressed in the kidney. Upregulation of the LPA-LPAR1 signaling axis has been observed in diabetic kidneys, where it is implicated in promoting inflammation, fibrosis, and podocyte injury.

AM-095 sodium is a selective antagonist of the LPAR1 receptor. Its potential to mitigate the pathological processes underlying diabetic nephropathy has been investigated in preclinical studies, revealing a promising therapeutic avenue. This guide will delve into the scientific evidence supporting the use of AM-095 in DN, with a focus on its molecular mechanisms and its effects on key markers of renal function and pathology.

Mechanism of Action of AM-095 Sodium in Diabetic Nephropathy

AM-095 exerts its therapeutic effects in diabetic nephropathy primarily by blocking the signaling cascade initiated by the binding of LPA to its receptor, LPAR1. This antagonistic action disrupts a key pathogenic pathway, leading to the amelioration of renal damage. The downstream effects of LPAR1 inhibition by AM-095 include the downregulation of pro-inflammatory and pro-fibrotic signaling pathways.

A critical mechanism involves the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[1] In the diabetic kidney, activation of LPAR1 leads to the upregulation of TLR4 expression. TLR4, in turn, initiates a signaling cascade that results in the activation of the transcription factor NF-κB, a master regulator of inflammation.[1] NF-κB activation promotes the transcription of a host of pro-inflammatory cytokines and chemokines, contributing to the chronic inflammatory state characteristic of diabetic nephropathy. AM-095, by inhibiting LPAR1, effectively suppresses this inflammatory cascade.[1]

Furthermore, LPAR1 signaling is linked to increased oxidative stress through the activation of NADPH oxidase.[1] This enzyme complex is a major source of reactive oxygen species (ROS) in the kidney. Excessive ROS production contributes to cellular damage, endothelial dysfunction, and the progression of renal fibrosis. By blocking LPAR1, AM-095 reduces the expression and activity of NADPH oxidase, thereby mitigating oxidative stress in the diabetic kidney.[1]

The inhibition of these interconnected pathways by AM-095 ultimately leads to a reduction in the expression of pro-inflammatory cytokines and fibrotic factors, thereby preserving renal structure and function.[1]

Preclinical Efficacy of AM-095 Sodium

The therapeutic potential of AM-095 has been evaluated in a well-established animal model of type 1 diabetic nephropathy: the streptozotocin (STZ)-induced diabetic mouse. These studies have provided compelling evidence for the efficacy of AM-095 in attenuating key features of the disease.

Data Presentation

The following tables summarize the quantitative data from a pivotal study by Lee et al. (2019), demonstrating the effects of AM-095 on key markers of diabetic nephropathy in STZ-induced diabetic mice after 8 weeks of treatment.

Table 1: Effect of AM-095 on Renal Function Parameters

| Group | Albumin-to-Creatinine Ratio (μg/mg) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |

| Control (Vehicle) | 25.8 ± 3.1 | 0.18 ± 0.02 | 22.5 ± 1.5 |

| STZ (Vehicle) | 148.2 ± 15.3 | 0.35 ± 0.03 | 45.8 ± 3.2 |

| STZ + AM-095 (10 mg/kg) | 95.6 ± 10.1# | 0.26 ± 0.02# | 35.1 ± 2.8# |

| STZ + AM-095 (30 mg/kg) | 68.4 ± 8.5# | 0.21 ± 0.02# | 28.9 ± 2.1# |

| STZ + Losartan (10 mg/kg) | 75.1 ± 9.2# | 0.23 ± 0.02# | 30.2 ± 2.5# |

| p < 0.05 vs. Control; #p < 0.05 vs. STZ (Vehicle). Data are presented as mean ± SEM. |

Table 2: Effect of AM-095 on Glomerular Histomorphometry

| Group | Glomerular Volume (x10^4 μm^3) | Glomerular Tuft Area (μm^2) |

| Control (Vehicle) | 4.8 ± 0.3 | 2850 ± 150 |

| STZ (Vehicle) | 8.2 ± 0.5 | 4950 ± 250 |

| STZ + AM-095 (10 mg/kg) | 6.5 ± 0.4# | 3800 ± 200# |

| STZ + AM-095 (30 mg/kg) | 5.6 ± 0.4# | 3200 ± 180# |

| STZ + Losartan (10 mg/kg) | 5.9 ± 0.4# | 3450 ± 190# |

| *p < 0.05 vs. Control; #p < 0.05 vs. STZ (Vehicle). Data are presented as mean ± SEM. |

These data clearly indicate that AM-095 treatment significantly reduces albuminuria and improves markers of renal function in a dose-dependent manner. Furthermore, AM-095 treatment effectively ameliorates the glomerular hypertrophy that is a hallmark of diabetic nephropathy.

Experimental Protocols

This section provides a detailed description of the methodologies employed in the key preclinical studies evaluating AM-095 in diabetic nephropathy.

Animal Model: Streptozotocin (STZ)-Induced Diabetic Mice

-

Animals: Male C57BL/6J mice, typically 8-10 weeks of age, are used.

-

Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 150 mg/kg body weight, dissolved in 0.1 M citrate buffer (pH 4.5). Control mice receive an injection of citrate buffer alone.

-

Confirmation of Diabetes: Blood glucose levels are monitored 72 hours after STZ injection. Mice with blood glucose levels exceeding 250 mg/dL are considered diabetic and are included in the study.

-

Treatment: Diabetic mice are randomly assigned to different treatment groups:

-

STZ + Vehicle (e.g., 0.5% carboxymethylcellulose)

-

STZ + AM-095 (e.g., 10 mg/kg/day, oral gavage)

-

STZ + AM-095 (e.g., 30 mg/kg/day, oral gavage)

-

STZ + Losartan (positive control, e.g., 10 mg/kg/day, oral gavage)

-

-

Duration of Study: Treatment is typically administered daily for a period of 8 weeks.

Biochemical Analysis

-

Urine Albumin and Creatinine: 24-hour urine samples are collected using metabolic cages. Urinary albumin concentration is determined using a mouse albumin ELISA kit, and creatinine concentration is measured using a commercially available creatinine assay kit. The albumin-to-creatinine ratio is then calculated to normalize for variations in urine volume.

-

Serum Creatinine and Blood Urea Nitrogen (BUN): Blood samples are collected at the end of the study. Serum is separated, and creatinine and BUN levels are measured using standard enzymatic assays.

Histological Analysis

-

Tissue Preparation: At the end of the treatment period, mice are euthanized, and kidneys are harvested. The kidneys are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

-

Staining: 4 μm-thick kidney sections are stained with Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane and mesangial matrix.

-

Glomerular Morphometry: The glomerular volume and tuft area are quantified from the PAS-stained sections using image analysis software. A minimum of 30 glomeruli per mouse are analyzed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the action of AM-095 and a typical experimental workflow.

Caption: AM-095 inhibits LPAR1, blocking downstream TLR4/NF-κB and NADPH oxidase pathways.

Caption: Workflow for evaluating AM-095 in STZ-induced diabetic mice.

Conclusion

AM-095 sodium, a selective LPAR1 antagonist, has demonstrated significant therapeutic potential in a preclinical model of diabetic nephropathy. By targeting the LPA-LPAR1 signaling axis, AM-095 effectively mitigates the inflammatory and oxidative stress pathways that drive the progression of renal damage in diabetes. The robust preclinical data, demonstrating improvements in renal function and histology, position AM-095 as a promising candidate for further development as a novel treatment for diabetic nephropathy. This technical guide provides a foundational understanding of the science supporting AM-095 and offers detailed protocols to aid researchers in this critical area of unmet medical need. Further investigation into the long-term efficacy and safety of AM-095 is warranted to translate these promising preclinical findings into clinical benefits for patients with diabetic kidney disease.

References

AM-095 Sodium: An In-Depth Technical Guide on its Effects on TLR4/NF-κB Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-095 Sodium is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1). While its primary mechanism of action is the inhibition of LPAR1-mediated signaling, emerging research has illuminated a significant secondary effect: the modulation of the Toll-like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide provides a comprehensive overview of AM-095 Sodium, with a specific focus on its inhibitory effects on the TLR4/NF-κB axis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. This document is intended to serve as a technical resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of AM-095 Sodium in inflammatory and fibrotic diseases.

Introduction to AM-095 Sodium

AM-095 Sodium is a small molecule inhibitor recognized for its high selectivity for the LPAR1.[1] Lysophosphatidic acid (LPA) is a signaling phospholipid involved in a wide range of cellular processes, including cell proliferation, migration, and survival.[2] Dysregulation of LPA signaling, particularly through LPAR1, has been implicated in the pathogenesis of various diseases, including fibrosis and cancer.[2] AM-095 Sodium competitively binds to LPAR1, thereby blocking the downstream signaling cascades initiated by LPA.

Chemical Properties of AM-095 Sodium:

| Property | Value | Reference |

| Alternate Name | Sodium (R)-2-(4'-(3-methyl-4-(((1-phenylethoxy)carbonyl)amino)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate | [1] |

| CAS Number | 1345614-59-6 | [1] |

| Molecular Formula | C₂₇H₂₃N₂NaO₅ | [1] |

| Molecular Weight | 478.47 g/mol | [1] |

The Role of the TLR4/NF-κB Signaling Pathway in Inflammation

The Toll-like Receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system.[3] It is primarily known for its role in recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[3] Upon activation, TLR4 initiates a downstream signaling cascade that converges on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[4]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5][6] TLR4 activation leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[5][6] In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] Chronic or excessive activation of the TLR4/NF-κB pathway is a hallmark of many inflammatory diseases.

AM-095 Sodium's Effect on TLR4/NF-κB Signaling

Recent studies have demonstrated that the antagonism of LPAR1 by AM-095 Sodium leads to a significant downregulation of the TLR4/NF-κB signaling pathway. Research by Zhou et al. (2019) in a model of diabetic nephropathy revealed that AM-095 treatment effectively attenuated renal inflammation and fibrosis by inhibiting this pathway.[3]

The proposed mechanism suggests that LPA, acting through LPAR1, can induce the expression of TLR4.[3] By blocking LPAR1, AM-095 Sodium prevents this LPA-induced upregulation of TLR4.[3] Consequently, the downstream activation of NF-κB and the subsequent production of pro-inflammatory cytokines and fibrotic factors are suppressed.[3]

Quantitative Data Summary

The following tables summarize the observed effects of AM-095 Sodium on key components of the TLR4/NF-κB pathway, as described in the literature.

Table 1: Effect of AM-095 Sodium on TLR4 Expression

| Treatment Group | TLR4 mRNA Expression | TLR4 Protein Expression | Reference |

| Control | Baseline | Baseline | [3] |

| LPA-Treated | Increased | Increased | [3] |

| LPA + AM-095 | Significantly Reduced vs. LPA | Significantly Reduced vs. LPA | [3] |

Table 2: Effect of AM-095 Sodium on NF-κB Activation

| Treatment Group | Phosphorylated NF-κB p65 | Total NF-κB p65 | Reference |

| Control | Baseline | No significant change | [3] |

| LPA-Treated | Increased | No significant change | [3] |

| LPA + AM-095 | Significantly Reduced vs. LPA | No significant change | [3] |

Table 3: Effect of AM-095 Sodium on Pro-inflammatory Cytokine Production

| Treatment Group | Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | Reference |

| Control | Baseline | [3] |

| LPA-Treated | Increased | [3] |

| LPA + AM-095 | Significantly Reduced vs. LPA | [3] |

Experimental Protocols

The following are representative, detailed protocols for key experiments used to elucidate the effects of AM-095 Sodium on the TLR4/NF-κB signaling pathway.

Western Blot for Phosphorylated NF-κB p65

This protocol describes the detection of the activated form of NF-κB p65.

-

Cell Lysis:

-

Treat cells with AM-095 Sodium and/or LPA for the desired time.

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated NF-κB p65 (e.g., anti-p-p65 Ser536) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Strip and re-probe the membrane for total NF-κB p65 and a loading control (e.g., GAPDH or β-actin) for normalization.

-

Quantitative PCR (qPCR) for TLR4 mRNA

This protocol quantifies the expression level of TLR4 messenger RNA.

-

RNA Extraction:

-

Treat cells as described in the Western blot protocol.

-

Extract total RNA from cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for TLR4, and a SYBR Green master mix.

-

Run the qPCR reaction in a real-time PCR thermal cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for TLR4 and a housekeeping gene (e.g., GAPDH or ACTB).

-

Calculate the relative expression of TLR4 mRNA using the ΔΔCt method.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

This protocol measures the concentration of secreted cytokines in cell culture supernatants or biological fluids.

-

Plate Coating:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) and incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate and add cell culture supernatants or standards of known cytokine concentrations to the wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Incubate for 1-2 hours at room temperature.

-

-

Enzyme and Substrate Reaction:

-

Wash the plate and add streptavidin-HRP.

-

Incubate for 30 minutes at room temperature.

-

Wash the plate and add a chromogenic substrate (e.g., TMB).

-

-

Measurement:

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

-

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of AM-095 Sodium's effect on the TLR4/NF-κB pathway.

Experimental Workflow Diagram

Caption: General experimental workflow for studying AM-095's effects.

Conclusion

AM-095 Sodium, a selective LPAR1 antagonist, demonstrates significant inhibitory effects on the TLR4/NF-κB signaling pathway. By preventing the LPA-induced upregulation of TLR4, AM-095 Sodium effectively suppresses the activation of NF-κB and the subsequent expression of pro-inflammatory and pro-fibrotic genes. This dual mechanism of action highlights the therapeutic potential of AM-095 Sodium for a range of diseases characterized by chronic inflammation and fibrosis. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals investigating the multifaceted roles of AM-095 Sodium. Further research is warranted to fully elucidate the intricate crosstalk between LPAR1 and TLR4 signaling and to explore the clinical applicability of these findings.

References

Unveiling the Antifibrotic Potential of AM-095 Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden, affecting nearly every organ system and contributing to a substantial percentage of mortality worldwide. The quest for effective antifibrotic therapies has led to the investigation of numerous molecular pathways implicated in the initiation and progression of fibrosis. Among the promising therapeutic targets is the lysophosphatidic acid receptor 1 (LPAR1), a G protein-coupled receptor that mediates the signaling of lysophosphatidic acid (LPA), a bioactive phospholipid involved in a wide range of cellular processes, including cell proliferation, migration, and cytokine production. AM-095 Sodium is a potent and selective antagonist of LPAR1, and emerging preclinical evidence highlights its significant antifibrotic properties across various disease models. This technical guide provides an in-depth overview of the current understanding of AM-095 Sodium as an antifibrotic agent, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms of action.

Quantitative Efficacy of AM-095 Sodium in Preclinical Fibrosis Models

The antifibrotic efficacy of AM-095 Sodium has been demonstrated in several well-established animal models of fibrosis. The following tables summarize the key quantitative findings from these studies, providing a clear comparison of its effects across different experimental conditions.

| Kidney Fibrosis Model: Unilateral Ureteral Obstruction (UUO) | |

| Parameter | Result |

| Animal Model | Mice |

| Induction of Fibrosis | Unilateral Ureteral Obstruction (UUO) surgery |

| Treatment | AM-095 Sodium (30 mg/kg, orally, twice a day) |

| Treatment Duration | 8 days |

| Key Findings | - Significant decrease in fibrotic tissue in obstructed kidneys as indicated by reduced blue staining with trichrome.[1] - Statistically significant reduction in total collagen content in the kidney tissue of AM-095-treated mice compared to vehicle-treated obstructed mice (p < 0.01).[1] |

| Kidney Fibrosis Model: Diabetic Nephropathy | |

| Parameter | Result |

| Animal Model | Streptozotocin (STZ)-induced diabetic mice |

| Induction of Fibrosis | Single intraperitoneal injection of STZ |

| Treatment | AM-095 Sodium (10 mg/kg and 30 mg/kg) |

| Key Findings | - Significant reduction in albuminuria and the albumin to creatinine ratio.[2] - Significant decrease in glomerular volume and tuft area.[2] - Dose-dependent reduction in the mRNA levels of pro-inflammatory cytokines (TNFα, IL1β, IL6, MCP1) and fibrotic factors (TGFβ1, fibronectin).[3] - Statistically significant reduction in the protein expression of key fibrotic mediators COL1A and TIMP1 at the 30 mg/kg dose.[3] |

| Dermal Fibrosis Model: Scleroderma | |

| Parameter | Result |

| Animal Model | Scleroderma mouse model |

| Treatment | AM-095 Sodium |

| Key Findings | - Inhibition of dermal fibrosis.[1] |

Mechanism of Action: Targeting the LPA-LPAR1 Axis

AM-095 Sodium exerts its antifibrotic effects by selectively antagonizing the LPAR1 receptor. This action disrupts the downstream signaling cascades initiated by LPA, which are known to promote fibrosis.

Signaling Pathways Modulated by AM-095 Sodium

The antifibrotic activity of AM-095 Sodium is mediated through the downregulation of several key pro-fibrotic and pro-inflammatory signaling pathways. In the context of diabetic nephropathy, AM-095 has been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway and NADPH oxidase.[2][4] This inhibition leads to a reduction in reactive oxygen species (ROS) production and a decrease in the expression of pro-inflammatory cytokines and fibrotic factors.[2]

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides an overview of the methodologies employed in the key studies investigating the antifibrotic properties of AM-095 Sodium.

Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

-

Animal Model: Male mice are utilized for this surgical model.

-

Surgical Procedure:

-

Animals are anesthetized.

-

A flank incision is made to expose the left kidney and ureter.

-

The left ureter is ligated at two points with surgical silk.

-

The incision is closed in layers.

-

Sham-operated animals undergo the same procedure without ureteral ligation.

-

-

Drug Administration: AM-095 Sodium is administered orally, typically via gavage, at a dose of 30 mg/kg twice daily, starting from the day of surgery.[1] A vehicle control group receives the formulation excipient.

-

Tissue Harvesting and Analysis:

-

After the designated treatment period (e.g., 8 days), animals are euthanized.[1]

-

The kidneys are harvested. One portion is fixed in formalin for histological analysis, and another portion is snap-frozen for biochemical assays.

-

Histology: Formalin-fixed, paraffin-embedded kidney sections are stained with Masson's trichrome to visualize and quantify collagen deposition (fibrosis).

-

Biochemical Analysis: Total kidney collagen content is quantified using the Sircol collagen assay.[1]

-

Streptozotocin (STZ)-Induced Diabetic Nephropathy Model

-

Animal Model: Male mice are used.

-

Induction of Diabetes:

-

A single intraperitoneal injection of streptozotocin (STZ) in citrate buffer is administered to induce hyperglycemia.

-

Control animals receive an injection of the citrate buffer vehicle.

-

Blood glucose levels are monitored to confirm the diabetic phenotype.

-

-

Drug Administration: Once diabetes is established, mice are treated with AM-095 Sodium (e.g., 10 or 30 mg/kg) or vehicle daily via oral gavage.

-

Assessment of Renal Function and Fibrosis:

-

Urine is collected to measure the albumin-to-creatinine ratio.

-

At the end of the study, kidneys are harvested.

-

Histology: Kidney sections are stained with Periodic acid-Schiff (PAS) to assess glomerular changes and with antibodies against fibronectin and collagen for immunohistochemical analysis.

-

Molecular Analysis: Kidney tissue lysates are used for Western blotting to quantify the protein levels of fibrotic markers (e.g., COL1A, TIMP1) and for quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of pro-inflammatory and pro-fibrotic genes.[3]

-

Conclusion and Future Directions

AM-095 Sodium has demonstrated compelling antifibrotic properties in preclinical models of kidney and skin fibrosis. Its mechanism of action, centered on the selective antagonism of the LPA-LPAR1 signaling axis, offers a targeted approach to mitigating the pathological processes that drive fibrotic diseases. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development.

Future investigations should aim to expand the evaluation of AM-095 Sodium to other models of fibrosis, such as idiopathic pulmonary fibrosis and liver fibrosis. Further elucidation of the downstream signaling pathways affected by LPAR1 antagonism will provide deeper insights into its therapeutic potential. Ultimately, the promising preclinical findings warrant the translation of AM-095 Sodium into clinical trials to assess its safety and efficacy in patients with fibrotic diseases, offering a glimmer of hope for conditions with currently limited treatment options.

References

- 1. researchgate.net [researchgate.net]

- 2. Lysophosphatidic acid receptor 1 inhibitor, this compound, attenuates diabetic nephropathy in mice by downregulation of TLR4/NF-κB signaling and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AM 095 News - LARVOL Sigma [sigma.larvol.com]

Unveiling the Selectivity Profile of AM-095 Sodium for Lysophosphatidic Acid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of AM-095 Sodium, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound for research and drug development purposes.

Quantitative Selectivity Profile of AM-095 Sodium

| Assay Type | Target | Species | Cell Line | Parameter | Value (µM) | Reference |

| GTPγS Binding Assay | LPA1 | Human | CHO | IC50 | 0.98 | [1][4][5] |

| GTPγS Binding Assay | LPA1 | Mouse | CHO | IC50 | 0.73 | [4][5] |

| Calcium Mobilization | LPA1 | Human | CHO | IC50 | 0.025 | [1][3] |

| Calcium Mobilization | LPA1 | Mouse | CHO | IC50 | 0.023 | [1][3] |

| Chemotaxis Assay | LPA1 | Human | A2058 Melanoma | IC50 | 0.233 | [1][4] |

| Chemotaxis Assay | LPA1 | Mouse | CHO | IC50 | 0.778 | [1][4] |

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to inhibit agonist-induced G-protein activation.

Objective: To determine the potency of AM-095 as an antagonist of the LPA1 receptor by measuring the inhibition of LPA-stimulated [³⁵S]GTPγS binding to cell membranes expressing the receptor.

Materials:

-

CHO cell membranes expressing human or mouse LPA1 receptor

-

AM-095 Sodium

-

Lysophosphatidic Acid (LPA) (18:1)

-

[³⁵S]GTPγS

-

GDP

-

Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂

-

Saponin

-

Scintillation cocktail

-

Glass fiber filter plates

-

Plate reader (scintillation counter)

Procedure:

-

Prepare a 4x working stock of AM-095 in the desired concentration range.

-

In a 96-well plate, add the following in order:

-

25 µL of LPA1-expressing cell membranes.

-

25 µL of GDP solution.

-

25 µL of [³⁵S]GTPγS solution.

-

25 µL of either assay buffer (for agonist activity) or LPA solution (for antagonist activity) and 25 µL of AM-095 or vehicle control.

-

-

Incubate the plate at 30°C for 30 minutes with gentle agitation.

-

Terminate the reaction by adding 100 µL of ice-cold assay buffer to each well.

-

Rapidly filter the contents of the plate through a glass fiber filter plate using a cell harvester to separate bound from free [³⁵S]GTPγS.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Determine the IC50 value of AM-095 by plotting the percentage of inhibition of LPA-stimulated [³⁵S]GTPγS binding against the log concentration of AM-095.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the agonist-induced release of intracellular calcium.

Objective: To determine the potency of AM-095 in blocking LPA-induced calcium flux in cells expressing the LPA1 receptor.

Materials:

-

CHO cells stably expressing the human or mouse LPA1 receptor

-

AM-095 Sodium

-

LPA (18:1)

-

Fluo-4 AM (or other suitable calcium-sensitive dye)

-

Probenecid

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

Black, clear-bottom 96-well or 384-well plates

-

Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation)

Procedure:

-

Seed CHO-LPA1 cells into black, clear-bottom microplates and culture overnight.

-

Prepare a dye loading buffer containing Fluo-4 AM, probenecid, and a small amount of Pluronic F-127 in HBSS/HEPES buffer.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate at 37°C for 60 minutes to allow for dye loading.

-

During the incubation, prepare serial dilutions of AM-095 (antagonist) and a stock solution of LPA (agonist).

-

After incubation, place the cell plate into the fluorescence plate reader.

-

Add the AM-095 dilutions to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow for antagonist binding.

-

Initiate kinetic reading and add the LPA solution to all wells to stimulate calcium release.

-

Monitor the change in fluorescence intensity over time.

-

Data Analysis: The antagonist effect of AM-095 is determined by its ability to reduce the LPA-induced fluorescence signal. Calculate IC50 values by plotting the percentage of inhibition of the calcium response against the log concentration of AM-095.[6]

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to a receptor and the ability of an unlabeled compound to compete for this binding.

Objective: To determine the binding affinity (Ki) of AM-095 for the LPA1 receptor.

Materials:

-

Cell membranes expressing the LPA1 receptor

-

A suitable radiolabeled LPA1 receptor antagonist (e.g., [³H]-AM-095 or another high-affinity labeled antagonist)

-

AM-095 Sodium (unlabeled)

-

Binding buffer

-

Glass fiber filters pre-treated with polyethyleneimine

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

In a polypropylene tube or plate, add binding buffer, the radiolabeled antagonist at a concentration near its Kd, and varying concentrations of unlabeled AM-095.

-

Initiate the binding reaction by adding the cell membranes.

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

-

Terminate the assay by rapid filtration through the pre-treated glass fiber filters, followed by washing with ice-cold binding buffer to separate bound and free radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled LPA1 antagonist.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for AM-095 is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Experimental Workflows

LPA1 Receptor Signaling Pathway

Caption: LPA1 receptor signaling pathways activated by LPA and inhibited by AM-095.

Experimental Workflow for Characterizing AM-095

Caption: A typical experimental workflow for the in vitro characterization of an LPA1 receptor antagonist like AM-095.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.org]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. selleckchem.com [selleckchem.com]

- 5. Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]

Methodological & Application

Application Notes and Protocols for AM-095 Sodium in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-095 Sodium is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through a family of G protein-coupled receptors (GPCRs), with the LPA1 receptor being widely implicated in various physiological and pathological processes, including fibrosis, cancer, and inflammation. AM-095 Sodium, by selectively blocking the LPA1 receptor, serves as a critical tool for investigating the role of this signaling pathway in cellular responses and as a potential therapeutic agent. These application notes provide detailed protocols for utilizing AM-095 Sodium in common cell culture-based assays to study its inhibitory effects on LPA1-mediated signaling.

Mechanism of Action

AM-095 Sodium is a competitive antagonist of the LPA1 receptor. It binds to the receptor and prevents the binding of its endogenous ligand, LPA. This blockade inhibits the downstream signaling cascades initiated by LPA1 activation. The LPA1 receptor couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. Inhibition of LPA1 by AM-095 Sodium consequently attenuates a range of cellular responses, including intracellular calcium mobilization, cell migration (chemotaxis), and proliferation.

Data Presentation

The following tables summarize the in vitro activity of AM-095 Sodium across various cell-based assays.

Table 1: In Vitro Potency of AM-095 Sodium

| Assay Type | Cell Line | Target | IC50 (µM) | Reference |

| GTPγS Binding | CHO cells (recombinant human LPA1) | Human LPA1 | 0.98 | [1] |

| GTPγS Binding | CHO cells (recombinant mouse LPA1) | Mouse LPA1 | 0.73 | [1] |

| Chemotaxis | A2058 human melanoma cells | Endogenous LPA1 | 0.23 | [1] |

| Chemotaxis | CHO cells (recombinant mouse LPA1) | Mouse LPA1 | 0.78 | [1] |

Table 2: Experimental Conditions for Inhibition of LPA-Induced Calcium Response

| Cell Line | AM-095 Sodium Pre-treatment | LPA Stimulation | Observed Effect |

| MDA-MB-231 | 500 nM for 5 minutes | 10 µM | Complete inhibition of LPA-induced intracellular calcium response. |

| SK-OV-3 | 500 nM for 5 minutes | 10 µM | Complete inhibition of LPA-induced intracellular calcium response. |

Signaling Pathway

The following diagram illustrates the LPA1 signaling pathway and the point of inhibition by AM-095 Sodium.

Caption: LPA1 signaling pathway and inhibition by AM-095 Sodium.

Experimental Protocols

General Guidelines for AM-095 Sodium Preparation

-

Solubility : AM-095 Sodium is soluble in DMSO at concentrations greater than 10 mM.

-

Stock Solution Preparation : To prepare a 10 mM stock solution, dissolve the appropriate amount of AM-095 Sodium in DMSO. Gentle warming at 37°C for 10 minutes and/or sonication can aid in dissolution.

-

Storage : Store the stock solution in aliquots at -20°C for several months. Avoid repeated freeze-thaw cycles.

-

Working Solution Preparation : Dilute the stock solution to the desired final concentration in the appropriate cell culture medium just before use. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol 1: In Vitro Chemotaxis Assay

This protocol is designed to assess the inhibitory effect of AM-095 Sodium on LPA-induced cell migration of A2058 human melanoma cells.

Materials:

-

A2058 human melanoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

AM-095 Sodium

-

Lysophosphatidic acid (LPA)

-

Boyden chambers or other chemotaxis assay plates (e.g., with 8 µm pore size inserts)

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Cell Culture : Culture A2058 cells in standard growth medium until they reach 80-90% confluency.

-

Serum Starvation : The day before the assay, detach the cells and resuspend them in serum-free medium. Incubate overnight to synchronize the cells and reduce basal migration.

-

Cell Preparation : On the day of the assay, harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Assay Setup :

-

In the lower wells of the chemotaxis plate, add serum-free medium containing LPA at a concentration known to induce chemotaxis (e.g., 100 nM). Include wells with serum-free medium alone as a negative control.

-

In a separate plate, pre-incubate the A2058 cell suspension with various concentrations of AM-095 Sodium (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes at 37°C.

-

-

Cell Seeding : Add 100 µL of the pre-incubated cell suspension to the upper chamber of the chemotaxis inserts.

-

Incubation : Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.

-

Quantification :

-

After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.

-

Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet) or use a fluorescence-based method. For fluorescence, label the initial cell population with Calcein-AM before the assay and measure the fluorescence of the migrated cells in the bottom well using a plate reader.

-

-

Data Analysis : Calculate the percentage of inhibition of chemotaxis for each concentration of AM-095 Sodium compared to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Experimental workflow for the chemotaxis assay.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol describes how to measure the inhibition of LPA-induced calcium flux by AM-095 Sodium in MDA-MB-231 or SK-OV-3 cells.

Materials:

-

MDA-MB-231 or SK-OV-3 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

AM-095 Sodium

-

Lysophosphatidic acid (LPA)

-

Fluorescence plate reader with kinetic reading capabilities and an injection module

Procedure:

-

Cell Plating : Seed MDA-MB-231 or SK-OV-3 cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading :

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and add the dye-loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Cell Washing : After incubation, gently wash the cells twice with HBSS to remove excess dye.

-

Pre-treatment with AM-095 : Add HBSS containing various concentrations of AM-095 Sodium (e.g., 500 nM) or vehicle to the respective wells. Incubate for 5-10 minutes at room temperature.

-

Calcium Measurement :

-

Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4).

-

Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

-

Using the plate reader's injector, add a solution of LPA (e.g., final concentration of 10 µM) to stimulate the cells.

-

Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak calcium response and its subsequent decay.

-

-

Data Analysis : The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Determine the percentage of inhibition of the LPA-induced calcium response by AM-095 Sodium.

Caption: Experimental workflow for the calcium mobilization assay.

References

Application Notes and Protocols for AM-095 Sodium in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-095, chemically identified as sodium {4'-[3-methyl-4-((R)-1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetate, is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by signaling through its G protein-coupled receptors, including LPA1. The LPA/LPA1 signaling axis has been implicated in the pathophysiology of various diseases, particularly those involving fibrosis. Consequently, AM-095 has emerged as a valuable tool for preclinical research in rodent models to investigate the therapeutic potential of LPA1 antagonism.

These application notes provide detailed protocols for the preparation and administration of AM-095 sodium salt in rat models, summarize key pharmacokinetic and pharmacodynamic data, and illustrate the associated signaling pathways.

Data Presentation

Table 1: AM-095 Sodium Pharmacokinetic Parameters in Rats

| Administration Route | Dose (mg/kg) | Vehicle | Cmax (µM) | Tmax (hours) | t½ (hours) |

| Intravenous (IV) | 2 | 0.9% Saline | 12 | 0.25 (15 min) | 1.79 |

| Oral Gavage (PO) | 10 | 0.5% Methylcellulose | 41 | 2 | - |

Data compiled from publicly available pharmacological studies.[1]

Table 2: Summary of AM-095 Sodium Dosage and Administration in Rat Models

| Parameter | Intravenous (IV) Administration | Oral Gavage (PO) Administration |

| Rat Strain | Sprague-Dawley | Sprague-Dawley |

| Rat Weight | 250-300 g | Not specified, but typically similar to IV studies |

| Dosage | 2 mg/kg | 10 mg/kg |

| Vehicle | 0.9% Saline | 0.5% (w/v) Methylcellulose in water |

| Dosing Volume | 1 mL/kg | 3 mL/kg |

| Preparation | Dissolved in 0.9% saline. | Suspended in 0.5% methylcellulose. |